molecular formula C14H18N4O4 B3244693 nor-4 CAS No. 163180-50-5

nor-4

Cat. No.: B3244693
CAS No.: 163180-50-5
M. Wt: 306.32 g/mol
InChI Key: KIWSYRHAAPLJFJ-DNZSEPECSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of nor-4 involves several steps, including hydrolysis, hydrogenation, and condensation reactions. . The reaction conditions typically involve the use of solvents like acetone and reagents such as trichloroiminocyanuric acid .

Industrial Production Methods: Industrial production of this compound is designed to be cost-effective and environmentally friendly. The process involves fewer materials, low-cost reagents, and simple preparation steps, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Nor-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different nitric oxide derivatives, while reduction can produce various amine compounds .

Mechanism of Action

Nor-4 releases nitric oxide in a controlled manner, which then interacts with various molecular targets and pathways in the body. Nitric oxide is known to activate guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This molecule plays a crucial role in vasodilation, neurotransmission, and immune response .

Properties

CAS No.

163180-50-5

Molecular Formula

C14H18N4O4

Molecular Weight

306.32 g/mol

IUPAC Name

N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H18N4O4/c1-3-11(10(2)18(21)22)7-13(17-20)9-16-14(19)12-5-4-6-15-8-12/h4-8,10,20H,3,9H2,1-2H3,(H,16,19)/b11-7+,17-13-

InChI Key

KIWSYRHAAPLJFJ-DNZSEPECSA-N

Isomeric SMILES

CC/C(=C\C(=N\O)\CNC(=O)C1=CN=CC=C1)/C(C)[N+](=O)[O-]

SMILES

CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-]

Canonical SMILES

CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-]

Synonyms

FR 144420
FR-144420
FR144420
N-(4-ethyl-3-(hydroxyimino)-5-nitro-3-hexen-1-yl)-3-pyridinecarboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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